molecular formula C16H15N3O B3142755 2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-77-1

2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No. B3142755
CAS RN: 512190-77-1
M. Wt: 265.31 g/mol
InChI Key: MHUVIPQOTMQDRE-UHFFFAOYSA-N
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Description

“2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one” is a compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties . The molecular formula of this compound is C16H15N3O, and its molecular weight is 265.3098 .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazolones and their derivatives have demonstrated promising antibacterial and antimycobacterial properties. Researchers have explored their potential as novel agents against bacterial infections, including drug-resistant strains. These compounds interfere with essential cellular processes in bacteria, making them attractive candidates for drug development .

Anti-Inflammatory Effects

Imidazolones exhibit anti-inflammatory activity by modulating immune responses. They can inhibit pro-inflammatory cytokines and enzymes, potentially mitigating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disorders .

Antitumor Potential

Studies have investigated imidazolones as antitumor agents. Their ability to interfere with cancer cell growth, induce apoptosis, and inhibit angiogenesis makes them intriguing candidates for cancer therapy. Researchers continue to explore their mechanisms of action and evaluate their efficacy .

Antidiabetic Properties

Imidazolones have been studied for their potential in managing diabetes. They may influence glucose metabolism, insulin sensitivity, and pancreatic function. Further research aims to uncover their precise role in diabetes management .

Antioxidant Activity

These compounds exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Imidazolones could play a role in preventing age-related diseases and oxidative stress-related conditions .

Ulcerogenic Activity

Interestingly, some imidazolones possess ulcerogenic activity. Researchers have explored their effects on gastric mucosa and ulcer formation. Understanding these properties may lead to novel treatments for gastrointestinal disorders .

In addition to these six applications, imidazolones find use in various other fields, including antiviral research, trypanocidal studies, and more. Their versatile nature continues to inspire scientific investigations and drug development efforts.

For a more detailed exploration, you can refer to the comprehensive review article by Siwach and Verma . Keep in mind that ongoing research may uncover additional applications and mechanisms related to this fascinating compound.

properties

IUPAC Name

2-amino-4-benzyl-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-15-18-14(20)16(19-15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUVIPQOTMQDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 2
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 3
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 4
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 5
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 6
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one

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